(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile
Description
(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted at the 4-position with a 4-ethylphenyl group. The acrylonitrile moiety adopts a Z-configuration, with the α-carbon bonded to a 4-isopropylphenylamino group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-4-17-5-7-19(8-6-17)22-15-27-23(26-22)20(13-24)14-25-21-11-9-18(10-12-21)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWTJXJINVBEU-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its effects on various biological systems.
Chemical Structure and Synthesis
The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to biological activity. The synthesis typically involves multi-step organic reactions including condensation and cyclization techniques.
Structure
- Chemical Formula : CHNS
- Molecular Weight : 338.47 g/mol
- Key Functional Groups : Thiazole, acrylonitrile, aromatic amine
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis |
| Compound B | HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors.
- Interaction with Cellular Targets : Binding to specific receptors or proteins in cancer cells can lead to altered signaling pathways.
- Induction of Oxidative Stress : Some thiazole derivatives induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are categorized based on substituent variations:
Substituent Analysis:
- Thiazole Modifications: The target’s 4-ethylphenyl group provides moderate hydrophobicity, contrasting with electron-withdrawing groups (e.g., fluorophenyl in Ev10) or polar substituents (e.g., chloromethyl in 1f). Bulkier alkyl groups (ethyl, isopropyl) may enhance membrane permeability but reduce solubility .
- Hydroxy and methoxy groups (Ev10) introduce polarity, favoring fluorescence or solubility, whereas trimethoxyphenyl (Compound 15) enhances anticancer activity via tubulin binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
